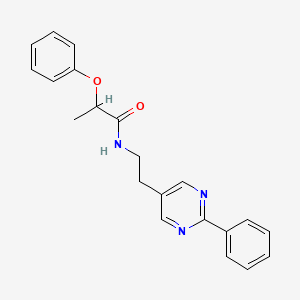

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-16(26-19-10-6-3-7-11-19)21(25)22-13-12-17-14-23-20(24-15-17)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGGVHQHPECEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves the following steps:

Formation of the pyrimidine core: The pyrimidine core can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Introduction of the phenyl group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.

Attachment of the phenoxy group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol reacts with a halogenated pyrimidine.

Formation of the propanamide moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy or phenyl groups.

Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide has numerous scientific research applications, including:

Drug Discovery: The compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties.

Agricultural Studies: It is used in the study of plant growth regulators and pesticides, contributing to the development of more effective and environmentally friendly agricultural products.

Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), which is involved in inflammation . Additionally, the compound may interact with other molecular targets, such as nuclear factor kappa B (NF-κB) and various cytokines, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy and Pyrimidinyl Motifs

Compounds m, n, and o from Pharmacopeial Forum (2017) share structural similarities with the target compound, including propanamide backbones and pyrimidine/phenoxy motifs. Key differences include:

- Stereochemistry : The stereoisomeric configurations (e.g., R/S at chiral centers) in these compounds may influence binding specificity to biological targets. For instance, compound m adopts an (R)-N-[(2S,4S,5S)-... configuration, which could optimize interactions with asymmetric enzyme active sites .

- Additional Functional Groups : Hydroxy and diphenylhexan moieties in these compounds may enhance hydrogen-bonding capacity or rigidity, affecting solubility and target affinity.

Propanamide Derivatives with Pyrimidine-Based Substituents

The compound 3-(2-{3-[(2,4-diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)-N-(propane-2-sulfonyl)propanamide () diverges from the target compound in critical ways:

- Pyrimidine Substitution: A 2,4-diamino-6-ethylpyrimidinyl group replaces the 2-phenylpyrimidinyl moiety, introducing additional hydrogen-bond donors (NH2 groups) that could enhance interactions with enzymatic targets like dihydrofolate reductase.

- Sulfonyl Group : The propane-2-sulfonyl substituent increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .

- Molecular Flexibility : A propoxy linker introduces conformational flexibility, which may broaden binding modes compared to the rigid ethyl linkage in the target compound.

| Property | Target Compound | Compound |

|---|---|---|

| Pyrimidine Substituent | 2-Phenyl | 2,4-Diamino-6-ethyl |

| Key Functional Group | Phenoxy | Sulfonyl |

| Molar Mass (g/mol) | 371.42 | 484.55 |

Azo-Linked Propanamide Compounds

The azo dye derivative N-(2-(2-(2-cyano-6-iodo-4-nitrophenyl)diazenyl)-5-(dimethylamino)phenyl)propanamide () exemplifies a structurally distinct propanamide analogue. Key contrasts include:

- Azo Group : The diazenyl (-N=N-) linkage classifies this compound as a chromophore, rendering it suitable for industrial dye applications rather than therapeutic use.

- Heavy Atoms : Iodine and nitro groups increase molecular weight (492.27 g/mol) and may confer utility in X-ray contrast agents or photodynamic therapy.

- Electronic Effects: The electron-withdrawing cyano and nitro groups stabilize the azo linkage but reduce metabolic stability compared to the target compound’s neutral pyrimidine ring .

Biological Activity

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide

- Chemical Formula : C21H21N3O2

- CAS Number : 2034604-15-2

The biological activity of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Cyclooxygenase Enzymes (COX) : The compound has been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory process by regulating the synthesis of prostaglandins. This inhibition can lead to reduced inflammation and pain.

- Targeting Receptor Activity : Research indicates that compounds with phenoxy moieties can interact with various receptors, including histamine H3 receptors and sigma receptors, which are implicated in neurological disorders .

Antitumor Activity

Studies have demonstrated that 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide exhibits significant antitumor properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Due to its ability to inhibit COX enzymes, the compound is being explored for its anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of similar compounds with phenoxy groups:

- Phenoxyalkylamine Derivatives : A study on phenoxyalkylamine derivatives targeting histamine receptors revealed their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Pyrimidine Compounds : Research on pyrimidine-based compounds indicated their role in inhibiting tumor growth and their mechanism involving the modulation of signaling pathways related to cancer progression .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps and methodological considerations for synthesizing 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide?

- Answer : The synthesis typically involves multi-step organic reactions. Critical steps include:

- Amide bond formation : Coupling 2-phenoxypropanoic acid derivatives with amines like 2-(2-phenylpyrimidin-5-yl)ethylamine using activating agents such as HATU or DCC .

- Intermediate purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity .

- Reaction optimization : Temperature control (e.g., 0°C to room temperature for acylations) and pH adjustments to minimize side products .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Answer : A combination of spectroscopic and analytical methods is required:

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR | Confirm connectivity of phenyl/pyrimidine groups | -NMR (δ 7.2–8.5 ppm for aromatic protons) |

| HRMS | Verify molecular ion ([M+H]) | m/z calculated: 406.18; observed: 406.17 |

| IR | Identify functional groups (amide C=O stretch ~1650 cm) |

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

- Answer : Advanced strategies include:

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) to maximize yield .

- Catalyst screening : Palladium or copper catalysts for pyrimidine ring functionalization .

- In-line analytics : Use of HPLC or UPLC to monitor reaction progress in real time .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

- Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) and molecular docking (e.g., AutoDock for target binding predictions) .

| Computational Tool | Application |

|---|---|

| Gaussian | Optimize ground-state geometries |

| MOE | Simulate interactions with biological targets (e.g., kinases) |

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .

- Cross-validate with XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Biological and Stability Studies

Q. What methodologies are recommended for assessing the compound’s biological activity?

- Answer :

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

- Metabolic stability : Incubate with liver microsomes to assess half-life (t) .

Q. How can researchers address stability challenges (e.g., hydrolysis of the amide bond)?

- Answer :

- Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor degradation via LC-MS .

- Lyophilization : Improve shelf-life by storing as a lyophilized powder under inert gas .

Advanced Purification and Isomer Separation

Q. What chromatographic techniques are effective for separating stereoisomers or regioisomers?

- Answer :

- Chiral HPLC : Use Chiralpak® columns with methanol/CO gradients for enantiomer resolution (e.g., >98% ee achieved) .

- Preparative TLC : Isolate minor impurities using silica gel plates with optimized solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.